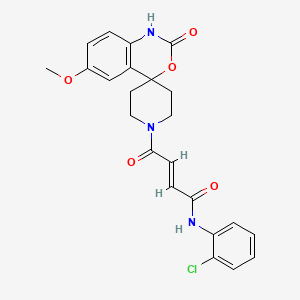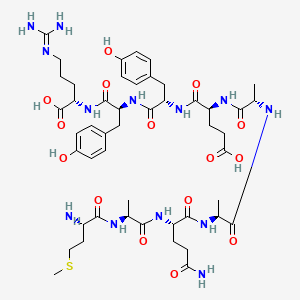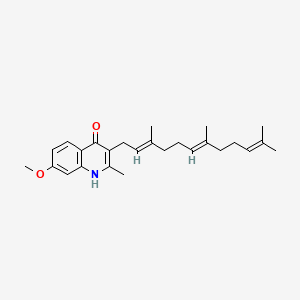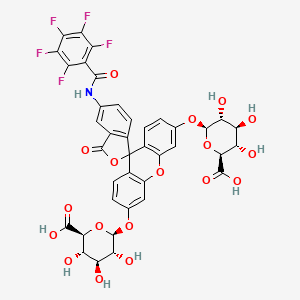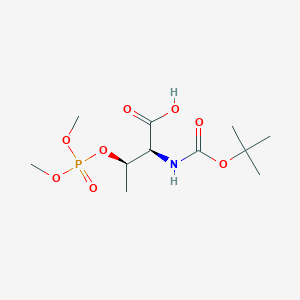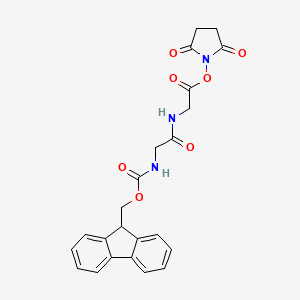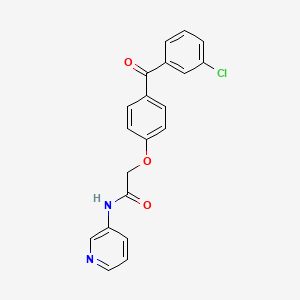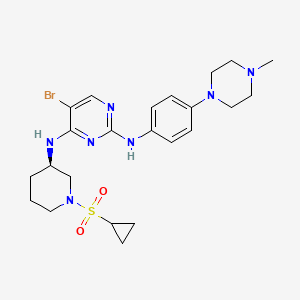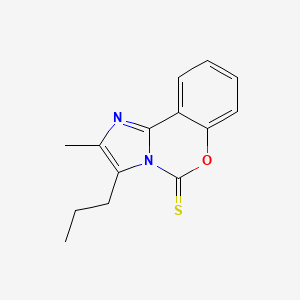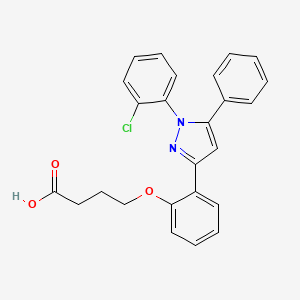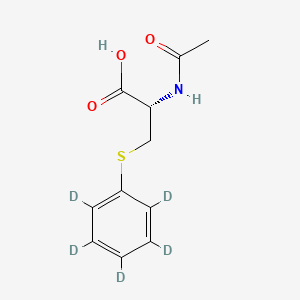
Rolusafine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rolusafine is an investigational antifungal agent primarily used for research purposes. It is known for its potential in treating fungal infections. The molecular formula of this compound is C19H18N2O2, and it has a molecular weight of 306.36 g/mol . The compound is characterized by its off-white to light yellow solid appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rolusafine involves the reaction of 2-(4-ethylphenoxy)-4’-methoxy-3,3’-bipyridine. The preparation method typically includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, the stock solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and saline .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in controlled laboratory settings for research purposes. The preparation involves precise measurements and conditions to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Rolusafine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Aplicaciones Científicas De Investigación
Rolusafine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal properties and reaction mechanisms.
Biology: Investigated for its effects on fungal cell structures and functions.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of antifungal agents and related products
Mecanismo De Acción
The mechanism of action of Rolusafine involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in fungal cell wall synthesis, making it effective against a broad spectrum of fungal species .
Comparación Con Compuestos Similares
Fluconazole: Another antifungal agent used to treat fungal infections.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against various fungal pathogens.
Comparison: Rolusafine is unique in its specific molecular structure and mechanism of action. Unlike Fluconazole and Itraconazole, which primarily inhibit ergosterol synthesis, this compound disrupts fungal cell membranes directly. This unique mode of action makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2089153-78-4 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-ethylphenoxy)-3-(4-methoxypyridin-3-yl)pyridine |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3 |
Clave InChI |
MSNOIIKZIMJCQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



